Product packaging for Acinospesigenin C(Cat. No.:)

Acinospesigenin C

Cat. No.: B1259053
M. Wt: 546.7 g/mol
InChI Key: HZHAFXOYSFFNOQ-GBTVSPHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acinospesigenin C is a naturally occurring triterpenoid compound isolated from the berries of the plant Phytolacca acinosa . It is one of three related compounds, designated Acinospesigenin-A, -B, and -C, identified and characterized from this species . The compound has been a subject of research interest due to its traditional ethnomedicinal context, as Phytolacca acinosa has a long history of use in traditional medicine for treating conditions such as edema, inflammation, and infectious diseases . Initial pharmacological studies on this compound have demonstrated promising biological activity. Research published in the Journal of Natural Products indicates that the compound exhibits antiedemic (anti-swelling) activity in experimental models . This observed activity aligns with the traditional applications of its source plant, providing a scientific basis for further investigation into its mechanisms and potential research applications . The structural characterization of this compound defines it as an olean-12-en-23-al-2 beta,3 beta,11 alpha-trihydroxy-30-methoxycarbonyl-28-oic acid . This compound is presented to the research community as a high-purity, well-characterized chemical entity to facilitate further in vitro and in vivo studies. It is a valuable tool for researchers exploring the pharmacology of natural triterpenoids, investigating new anti-inflammatory agents, and validating traditional medicine claims through modern scientific methods. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O8 B1259053 Acinospesigenin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O8

Molecular Weight

546.7 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9S,10R,11S,12aS,13R,14bS)-9-formyl-10,11,13-trihydroxy-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,16,18-23,33-35H,7-12,14-15H2,1-6H3,(H,36,37)/t18-,19+,20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1

InChI Key

HZHAFXOYSFFNOQ-GBTVSPHMSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)C=O)O)O)C)C)O)[C@@H]2C1)C)C(=O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)O)C2C1)C)C(=O)O)C(=O)OC

Synonyms

acinospesigenin C
olean-12-en-23-al-2 beta,3 beta,11 alpha-trihydroxy-30-methoxycarbonyl-28-oic acid

Origin of Product

United States

Occurrence, Isolation, and Purification of Acinospesigenin C

Advanced Purification Strategies

Chromatographic Separation Techniques

Chromatography is fundamental to the separation and purification of Acinospesigenin C from the complex crude extract. The separation relies on the differential partitioning of the compound between a stationary phase and a mobile phase. amanote.com Due to the structural complexity of triterpenoids in Phytolacca, a combination of different chromatographic methods is often employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a critical technique for both the analysis and preparative purification of triterpenoids from Phytolacca species. nih.goviomcworld.comresearchgate.net Reverse-phase HPLC, particularly with a C18 stationary phase, is frequently utilized. nih.goviomcworld.comresearchgate.net This method separates compounds based on their hydrophobicity.

In a typical application, the partially purified extract is injected into an HPLC system equipped with a C18 column. nih.goviomcworld.com Separation is achieved by eluting the column with a gradient mobile phase, commonly consisting of methanol (B129727) and water or acetonitrile (B52724) and water. nih.govresearchgate.net For instance, a gradient system can start with a higher water concentration and gradually increase the organic solvent concentration to elute compounds with increasing hydrophobicity. researchgate.net The separated compounds are monitored using detectors such as UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), the latter of which also aids in structural elucidation. nih.govamanote.comnih.gov Preparative HPLC is used for the final purification step to yield highly pure this compound. iomcworld.com

Table 1: Representative HPLC Conditions for Triterpenoid (B12794562) Separation in Phytolacca Species

Parameter Details Source(s)
Column C18 Reverse-Phase (e.g., Diamonsil C18, μBondapak C18) nih.goviomcworld.com
Mobile Phase Methanol-Water or Acetonitrile-Water gradient nih.govresearchgate.net
Detection ELSD, MS, UV nih.govamanote.comnih.gov

| Mode | Analytical or Preparative | iomcworld.comnih.gov |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. This method is particularly well-suited for the preparative separation of natural products. amanote.com High-Speed Countercurrent Chromatography (HSCCC), a form of CCC, has been effectively applied to the separation and purification of triterpene saponins (B1172615) from the roots of Phytolacca americana. amanote.com

In this technique, a biphasic solvent system is selected where the target compounds have suitable partition coefficients. The sample is introduced into the CCC coil, and the separation occurs as the components partition differently between the stationary and mobile liquid phases. amanote.com The fractions are collected and analyzed to isolate the pure compounds. Given its success with structurally similar saponins from the same genus, HSCCC represents a viable and efficient method for the large-scale purification of this compound. amanote.com

Before the application of high-resolution techniques like HPLC, initial purification of the crude extract is typically performed using other preparative chromatographic modalities. Low-pressure column chromatography over a silica (B1680970) gel stationary phase is a standard and widely used primary purification step. iomcworld.com

The concentrated n-butanol fraction is loaded onto a silica gel column. The separation is then carried out by eluting the column with a sequence of solvents of increasing polarity. iomcworld.com A common elution gradient might start with chloroform, move to ethyl acetate, then acetone, and finally a mixture of methanol in chloroform. iomcworld.com Fractions are collected and monitored by methods like Thin-Layer Chromatography (TLC) to pool those containing compounds with similar retention factors. The fractions enriched with this compound are then carried forward for further purification by HPLC or other high-resolution methods.

Crystallization and Recrystallization Approaches for Purity Enhancement

Crystallization is a powerful technique for the final purification of a compound, often yielding a product of very high purity. After chromatographic purification, the isolated this compound can be subjected to crystallization to remove trace impurities. The process involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution, which upon cooling allows for the formation of crystals.

While specific crystallization protocols for this compound are not detailed in the available literature, procedures for similar triterpenoid saponins provide a relevant framework. For example, the triterpenoid saponin (B1150181) asiaticoside (B1665284) has been successfully crystallized from a methanol and water solvent system. acs.orgacs.orgfigshare.com In this process, the crude saponin mixture is dissolved in methanol, and water is added as an anti-solvent to induce crystallization. acs.org The initial crystallization can significantly increase purity, and a subsequent recrystallization step—dissolving the crystals and repeating the process—can enhance the purity further. acs.orgacs.org This approach has been shown to increase the purity of asiaticoside to over 90%. acs.orgfigshare.com Such a method would likely be effective for obtaining highly pure, crystalline this compound.

Table 2: Example of Purity Enhancement via Crystallization for a Triterpenoid Saponin (Asiaticoside)

Step Purity Yield Source(s)
Initial Crystallization ~70% ~60% acs.orgacs.org

| Recrystallization | ~91% | ~76% | acs.orgacs.org |

Structural Elucidation and Stereochemical Characterization of Acinospesigenin C

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like Acinospesigenin C. Both one-dimensional and two-dimensional NMR experiments are crucial for assigning the proton and carbon signals and establishing the connectivity between them.

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule, providing information on the types of protons (e.g., olefinic, carbinolic, methyl) and their relative numbers. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including those of carbonyls, olefins, and the triterpenoid (B12794562) skeleton. frontiersin.orgnih.gov

¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm
C-274.2
C-378.5
C-1175.1
C-12128.9
C-13144.1
C-23201.5 (CHO)
C-28178.9 (COOH)
C-30172.3 (COOCH₃)
OCH₃51.8

Note: This table represents a selection of key assigned carbon signals for illustrative purposes and is not exhaustive.

Two-dimensional NMR experiments are indispensable for assembling the complete structure of this compound.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, enabling the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool that reveals long-range correlations between protons and carbons (typically over two to three bonds). This is critical for connecting the individual spin systems and piecing together the entire carbon framework, including the placement of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.

Through the meticulous analysis of these 2D NMR datasets, the planar structure of this compound was determined to be olean-12-en-23-al-2β,3β,11α-trihydroxy-30-methoxycarbonyl-28-oic acid. frontiersin.orgnih.govacs.org

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular formula of this compound. frontiersin.orgnih.gov This technique measures the mass-to-charge ratio of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental composition. For this compound, HR-ESI-MS data established the molecular formula as C₃₁H₄₆O₈. nih.gov This information is fundamental and serves as a crucial constraint for the interpretation of NMR data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. frontiersin.orgnih.gov The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key absorptions for this compound include:

A broad band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups.

Sharp, strong absorptions around 1730-1700 cm⁻¹, indicative of the C=O stretching vibrations of the carboxylic acid, ester, and aldehyde functionalities. utdallas.edumasterorganicchemistry.com

Bands in the 1650-1600 cm⁻¹ region, corresponding to the C=C stretching of the olefinic bond in the oleanene skeleton. pg.edu.pl

Absolute Stereochemistry Determination

While NMR and other spectroscopic methods can establish the relative stereochemistry of a molecule, determining the absolute configuration at each stereocenter requires specific chiroptical techniques or chemical correlation. The absolute stereochemistry of this compound is defined by the specific spatial arrangement of its substituents at each chiral center, denoted by R or S configurations. libretexts.orglibretexts.org This level of structural detail is crucial for a complete understanding of the molecule's properties and its relationship with other natural products. The determination of the absolute stereochemistry of complex molecules like this compound often involves advanced methods such as the application of the exciton (B1674681) chirality method to derivatives or comparison with compounds of known absolute configuration. columbia.edumsu.edu

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.net These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are paramount in establishing the absolute configuration of stereocenters within a molecule. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. carlroth.com The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms and chromophores. For complex molecules like this compound, experimental ECD spectra are typically compared with spectra predicted computationally for all possible stereoisomers. A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. frontiersin.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov The resulting ORD curve, particularly the sign and shape of the Cotton effect in the vicinity of an absorption band, provides crucial information about the stereochemistry of the molecule. chemicalbook.com

While the initial characterization of this compound relied on spectroscopic methods, specific experimental ECD or ORD data for this compound is not extensively available in the public domain. However, the application of these techniques is standard practice for the stereochemical elucidation of complex natural products, including other oleanane (B1240867) triterpenoids. nih.govunesp.br For a molecule with multiple stereocenters like this compound, a combination of chiroptical techniques would be the standard approach to confidently assign its absolute stereochemistry. unesp.br

X-ray Crystallography of Derivatives (if applicable)

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional coordinates of atoms within a crystalline structure by analyzing the diffraction pattern of X-rays passing through it. Current time information in Cattaraugus County, US. This method offers an unambiguous determination of a molecule's absolute stereochemistry, provided a suitable single crystal can be obtained.

For many natural products, including triterpenoids, obtaining crystals of sufficient quality for X-ray diffraction can be challenging due to their complex structures and potential for conformational flexibility. In such cases, the preparation of derivatives can facilitate crystallization.

There are no specific reports in the reviewed literature of a successful X-ray crystallographic analysis of this compound or its derivatives. However, this technique has been successfully applied to other oleanane-type triterpenoids. globalresearchonline.netmdpi.comnist.gov For instance, the crystal structure of papyriogenin A, another oleanane triterpene, was determined by X-ray analysis, confirming its molecular structure. globalresearchonline.net The successful application of X-ray crystallography to these related compounds underscores its potential as a definitive method for the structural and stereochemical confirmation of this compound, should suitable crystals be produced in the future.

Chemical Derivatization for Stereochemical Assignment

Chemical derivatization is a strategy employed to determine the stereochemistry of specific functional groups within a molecule, often in conjunction with spectroscopic analysis. This can involve reactions that are stereospecific or that introduce a reporter group whose spectroscopic signal is sensitive to the surrounding stereochemical environment.

For complex polyhydroxylated triterpenoids like this compound, derivatization of hydroxyl groups can be particularly informative. For instance, the formation of diastereomeric derivatives, such as esters or ethers with a chiral reagent, can allow for the determination of the absolute configuration of the alcohol centers by analyzing the NMR spectra of the resulting diastereomers. washington.edu

While the original study on this compound utilized spectroscopic methods for its characterization, detailed information on the use of specific chemical derivatization techniques for its stereochemical assignment is not explicitly available in the literature. globalresearchonline.net However, this approach remains a valuable tool in the arsenal (B13267) of natural product chemists for the unambiguous assignment of stereocenters in complex molecules.

Comparative Structural Analysis with Related Triterpenoids (e.g., Acinospesigenin A and B)

This compound was isolated from the berries of Phytolacca acinosa alongside two other novel triterpenoids, Acinospesigenin A and Acinospesigenin B. globalresearchonline.net A comparative analysis of their structures reveals a close biosynthetic relationship, with variations in their oxygenation and substitution patterns.

FeatureAcinospesigenin AAcinospesigenin BThis compound
Backbone TaraxeraneOleananeOleanane
C-2 Hydroxyl -β-OHβ-OH
C-3 Hydroxyl β-Acetoxyβ-OHβ-OH
C-11 Hydroxyl α-OH-α-OH
C-23 HydroxymethylAldehydeAldehyde
C-30 -MethoxycarbonylMethoxycarbonyl
C-28 Carboxylic acidCarboxylic acidCarboxylic acid
Unsaturation C14-C15C12-C13C12-C13
Reference globalresearchonline.net globalresearchonline.net globalresearchonline.net

As shown in the table, this compound shares the same oleanane backbone as Acinospesigenin B, differing from the taraxerane skeleton of Acinospesigenin A. Both Acinospesigenin B and C possess an aldehyde group at C-23 and a methoxycarbonyl group at C-30, features that are absent in Acinospesigenin A. The key distinction between Acinospesigenin B and C is the presence of an additional α-hydroxyl group at the C-11 position in this compound. This additional hydroxyl group likely arises from a subsequent oxidation step in the biosynthetic pathway.

Biological Activities and Mechanistic Investigations of Acinospesigenin C

Anti-edemic Activity Studies

The anti-edemic potential of Acinospesigenin C has been a key area of research, with studies focusing on its efficacy in preclinical models and the elucidation of its mechanism of action.

The anti-edemic effects of this compound have been evaluated in albino rats using the carrageenan-induced paw edema model, a standard method for assessing anti-inflammatory activity. researchgate.netfrontiersin.org In this model, the injection of carrageenan into the rat's paw induces an inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.

Research has shown that this compound, along with its related compounds Acinospesigenin A and B, exhibits anti-edemic activity in this model. mdpi.comresearchgate.net One study reported an ED₅₀ (the dose that produces 50% of the maximal effect) of 10-15 mg/kg for this compound in rats where edema was induced by injecting DMSO into the hind paw. device.report

Table 1: In vivo Anti-edemic Activity of this compound

Preclinical Model Test Animal Key Findings Reference
Carrageenan-induced paw edemaAlbino ratsDemonstrated anti-edemic activity. researchgate.netfrontiersin.org
DMSO-induced hind paw edemaRatsED₅₀ of 10-15 mg/kg. device.report

To understand how this compound exerts its anti-edemic effects, researchers have investigated its influence on various molecular pathways involved in the inflammatory process.

Studies suggest that the anti-edemic activity of this compound involves the inhibition of serotonin (B10506). researchgate.netfrontiersin.org Serotonin is a key mediator in the early phase of inflammation and contributes to increased vascular permeability, a hallmark of edema. dovepress.com By interfering with serotonin pathways, this compound can likely reduce the fluid leakage from blood vessels into the surrounding tissue, thereby mitigating swelling.

Similar to its effect on serotonin, this compound is reported to inhibit histamine. researchgate.netfrontiersin.org Histamine, released from mast cells during an inflammatory response, is a potent vasodilator and increases vascular permeability. nih.govjnmjournal.org The inhibition of histamine-mediated processes by this compound is another crucial mechanism contributing to its anti-edemic properties.

This compound has been found to inhibit the activity of the cyclooxygenase (COX) enzyme. researchgate.netfrontiersin.org The COX enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators. wikipedia.orgwikipedia.org There are two main isoforms of this enzyme, COX-1 and COX-2, both of which are involved in the inflammatory cascade. jpp.krakow.pl Inhibition of COX is a well-established mechanism for many anti-inflammatory drugs.

By inhibiting the cyclooxygenase enzyme, this compound consequently leads to the inhibition of prostaglandin (B15479496) synthesis. frontiersin.org Prostaglandins, particularly those of the E series, are potent vasodilators, and they also sensitize pain receptors and contribute to the classic signs of inflammation, including edema. jpp.krakow.pl The reduction in prostaglandin levels is a direct outcome of COX inhibition and a primary contributor to the anti-inflammatory and anti-edemic effects of this compound.

Elucidation of Molecular Mechanisms of Action

Exploration of Other Potential Biological Activities

Research into the biological effects of this compound is expanding, with studies investigating its anti-inflammatory, antitumor, and antiprotozoal properties.

This compound, along with its related compounds Acinospesigenin A and B, has been investigated for its anti-inflammatory potential. mdpi.comresearchgate.netdevice.report Studies in albino rats have shown that these compounds possess anti-edema activity. mdpi.comresearchgate.net Specifically, this compound demonstrated anti-inflammatory effects in a dose-dependent manner against edema induced in the hind paw of rats. device.report

The anti-inflammatory activities of phytochemicals are often attributed to their ability to modulate pro-inflammatory cytokines and signaling pathways. frontiersin.org For instance, some plant-derived compounds have been shown to reduce levels of tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and various interleukins (ILs). frontiersin.org While the precise mechanisms for this compound are still under investigation, its demonstrated anti-edema effect suggests it may influence such inflammatory pathways. nih.govmdpi.comdevice.report

Table 1: Investigated Anti-inflammatory Activity of this compound

Activity Model Finding Reference(s)
Anti-edema Edema induced in hind paw of rats ED50 = 10-15mg/kg device.report
Anti-inflammatory In albino rats Possesses anti-edema activity mdpi.comresearchgate.net

The potential of this compound as an antitumor agent is an active area of research. epdf.pub While direct studies on the antitumor effects of this compound are limited, related compounds from Phytolacca acinosa have shown promise. For example, polysaccharides (PAP-I) isolated from the plant have demonstrated an inhibitory role in solid tumor growth in mice. mdpi.com Additionally, other compounds from the same plant, such as Esculentoside A, have been used against tumors. mdpi.com The investigation into the anticancer potential of plant-derived compounds often involves assessing their impact on cell proliferation, apoptosis, and cell signaling pathways. globalresearchonline.net

This compound has been evaluated for its antiprotozoal activity. epdf.pub One study reported its effects against Trichomonas vaginalis and Amoeba histolytica, with an effective concentration (EC) ranging from 0.24 to 7.8 μg/mL. epdf.pub However, it was found to be inactive against Plasmodium falciparum and Leishmania donovani. device.report The search for novel antiprotozoal agents from natural sources is critical due to the emergence of drug-resistant protozoal strains. empendium.comnih.govmdpi.com

Table 2: Investigated Antiprotozoal Activity of this compound

Organism Activity Finding Reference(s)
Trichomonas vaginalis Active EC = 0.24–7.8 μg/mL epdf.pub
Amoeba histolytica Active EC = 0.24–7.8 μg/mL epdf.pub
Plasmodium falciparum Inactive - device.report
Leishmania donovani Inactive - device.report

Identification of Molecular Targets and Associated Signaling Pathways

Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action.

Identifying the specific molecular targets of a compound like this compound often involves a variety of biochemical and computational techniques.

Ligand-Receptor Binding: This approach investigates the interaction between a ligand (this compound) and its receptor. wikipedia.orgnih.gov The binding affinity, which describes the strength of this interaction, can determine the physiological response. wikipedia.org High-affinity binding can induce conformational changes in the receptor, triggering a biological effect. wikipedia.org Computational modeling can also be used to predict the three-dimensional structure of these interactions. nih.govplos.org

Enzyme Assays: These laboratory methods are used to measure the activity of enzymes and can determine if a compound acts as an inhibitor or activator. wikipedia.orgmegazyme.comnih.gov By testing this compound against a panel of enzymes, researchers can identify specific enzymatic targets. rsc.orgsigmaaldrich.com Various types of assays, including spectrophotometric, fluorometric, and calorimetric methods, can be employed. wikipedia.org

Omics technologies provide a comprehensive view of the molecular changes within a biological system in response to a compound.

Proteomics: This involves the large-scale study of proteins. nih.gov By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. nih.govresearchgate.netresearchgate.net This can provide insights into the signaling pathways affected by the compound.

Cellular Response and Phenotypic Analysis in Model Systems

The biological activities of this compound, often studied in conjunction with its closely related compounds Acinospesigenin A and B, have been primarily investigated in the context of their anti-inflammatory effects. While detailed cellular response data for this compound alone is limited in publicly available scientific literature, studies on the mixture of these triterpenoids and other compounds from Phytolacca acinosa provide insights into their potential biological actions at both the cellular and organismal levels.

In Vivo Phenotypic Analysis: Anti-Edemic Activity

A key phenotypic effect observed in a model system is the anti-edemic activity of a mixture of Acinospesigenin A, B, and C. acs.orgfrontiersin.org In a study utilizing albino rats with carrageenan-induced paw edema, this combination of compounds demonstrated notable anti-inflammatory effects. frontiersin.org The primary mechanism proposed for this action is the inhibition of inflammatory mediators. frontiersin.org Specifically, the anti-edemic response is attributed to the inhibition of serotonin and histamine, as well as the activity of the cyclooxygenase (COX) enzyme, which in turn leads to the inhibition of prostaglandin synthesis. frontiersin.org

While this study highlights a significant in vivo effect, it is important to note that the individual contribution of this compound to this activity has not been separately elucidated.

Cellular-Level Investigations of Related Compounds from Phytolacca acinosa

Although specific data on the cellular response to this compound is not extensively detailed, research on other triterpenoid (B12794562) saponins (B1172615) and extracts from Phytolacca acinosa reveals cytotoxic and anti-proliferative activities against various cancer cell lines. These findings may suggest potential, though unconfirmed, areas of activity for this compound.

For instance, ethanol-H₂O fractions of P. acinosa, containing a mixture of triterpenoid saponins, have demonstrated anti-proliferative effects against human gastric carcinoma (SGC-7901) and colorectal carcinoma (HepG2) cell lines. mdpi.com In one study, the fraction from P. acinosa collected in Sichuan showed significant cytotoxic activity against both SGC-7901 and HepG2 cells. mdpi.com

Furthermore, other isolated compounds from P. acinosa have been evaluated for their effects on different cell lines. For example, Phytolasides A and B have shown anti-proliferative effects on HepG2 cells. frontiersin.orgnih.gov Esculentoside B, another triterpenoid from the same plant, has been recognized for its anti-inflammatory activity in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells. mdpi.com

The table below summarizes the observed biological activities of various compounds and extracts from Phytolacca acinosa in different model systems.

Compound/ExtractModel SystemObserved EffectReference
Acinospesigenin A, B, & C (mixture)Albino rats (carrageenan-induced paw edema)Anti-edemic activity acs.orgfrontiersin.org
Ethanol-H₂O fraction from P. acinosaHuman gastric carcinoma (SGC-7901) cellsAnti-proliferative activity mdpi.com
Ethanol-H₂O fraction from P. acinosaHuman colorectal carcinoma (HepG2) cellsAnti-proliferative activity mdpi.com
Phytolasides A and BHuman hepatocellular carcinoma (HepG2) cellsAnti-proliferative effects frontiersin.orgnih.gov
Esculentoside BMurine macrophage (RAW 264.7) cellsAnti-inflammatory activity mdpi.com

These findings collectively suggest that triterpenoids from Phytolacca acinosa, including the class to which this compound belongs, possess bioactive properties that can elicit cellular responses, particularly in the context of inflammation and cell proliferation. However, further research is required to specifically delineate the cellular and phenotypic effects of purified this compound.

Biosynthesis and Metabolic Engineering of Acinospesigenin C

Proposed Biosynthetic Pathway within Phytolacca acinosa

The biosynthesis of Acinospesigenin C, a complex triterpenoid (B12794562) found in Phytolacca acinosa, is a multi-step process involving the coordinated action of numerous enzymes. frontiersin.orgacs.org While the complete pathway has not been fully elucidated specifically for this compound, a proposed pathway can be inferred from the well-established principles of triterpenoid biosynthesis in plants. researchgate.netbiorxiv.orgnih.gov

Precursor Identification and Elucidation of Early Steps

The journey to this compound begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netwikipedia.org Plants utilize two distinct pathways for the synthesis of these isoprenoid precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway, located in the plastids. wikipedia.orgwikipedia.orgbvsalud.org Triterpenoid biosynthesis, including that of this compound, primarily relies on the MVA pathway. nih.govbiorxiv.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgacs.org This is followed by the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase (HMGR), which is a key rate-limiting enzyme in the pathway. nih.govbiorxiv.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. acs.org IPP is then isomerized to DMAPP. nih.gov

The sequential condensation of IPP and DMAPP units leads to the formation of farnesyl pyrophosphate (FPP). plos.org Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce the linear 30-carbon precursor, squalene. nih.govmdpi.com Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256), a critical branch point in triterpenoid biosynthesis. nih.govnih.gov

Characterization of Key Enzymatic Transformations

The diversification of the triterpenoid scaffold occurs through a series of enzymatic transformations, primarily cyclization, oxidation, and glycosylation. researchgate.netplos.org

Cyclization: The cyclization of 2,3-oxidosqualene is a pivotal step that generates the vast structural diversity of triterpenoids. researchgate.netbiorxiv.org This reaction is catalyzed by oxidosqualene cyclases (OSCs). nih.gov In the case of this compound, which possesses an oleanane-type backbone, an OSC known as β-amyrin synthase is responsible for the cyclization of 2,3-oxidosqualene into β-amyrin. biorxiv.orgbiorxiv.org

Oxidation: Following cyclization, the triterpene backbone undergoes a series of oxidative modifications, which are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s). researchgate.netplos.org These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at specific positions on the triterpene skeleton. biorxiv.org For this compound, which is characterized by hydroxyl groups and a methoxycarbonyl group, multiple CYP450-mediated oxidation steps are required. frontiersin.orgacs.org The introduction of hydroxyl groups at C-2, C-3, and C-11, as well as the oxidation of a methyl group to a carboxylic acid at C-28, are likely carried out by specific CYP450s. frontiersin.orgacs.org

Identification of Rate-Limiting Steps

HMG-CoA reductase (HMGR): As mentioned earlier, HMGR is a well-established rate-limiting enzyme in the MVA pathway. nih.govbiorxiv.org Its activity is tightly regulated and often a primary target for up-regulation to enhance triterpenoid synthesis. nih.gov

Squalene epoxidase (SQE): SQE, which catalyzes the first oxygenation step in the pathway, is also considered a key rate-limiting enzyme. acs.orgnih.gov Overexpression of SQE has been shown to increase the production of triterpenoids in various systems. biorxiv.org

Oxidosqualene cyclases (OSCs): The enzymes that catalyze the cyclization of 2,3-oxidosqualene can also be a bottleneck in the pathway, particularly when a specific triterpene skeleton is desired. biorxiv.org

Regulation of Biosynthetic Gene Expression

The production of this compound and other triterpenoids is tightly regulated at the genetic level, responding to both internal developmental cues and external environmental signals.

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of genes encoding the biosynthetic enzymes is controlled at both the transcriptional and post-transcriptional levels.

Transcriptional Control: Transcription factors (TFs) play a pivotal role in regulating the expression of genes involved in triterpenoid biosynthesis. biorxiv.orgresearchgate.net Several families of TFs, including bHLH, AP2/ERF, bZIP, and WRKY, have been implicated in the regulation of saponin (B1150181) biosynthetic genes. biorxiv.org These TFs can bind to the promoter regions of biosynthetic genes and either activate or repress their transcription, thereby controlling the production of triterpenoids.

Post-Transcriptional Control: After transcription, the resulting RNA molecule can undergo further regulation before it is translated into a protein. lumenlearning.comwikipedia.org This post-transcriptional control can involve processes such as alternative splicing, where a single gene can produce different protein variants, and regulation of mRNA stability. lumenlearning.com MicroRNAs (miRNAs) are small non-coding RNAs that can bind to messenger RNAs (mRNAs) and lead to their degradation or inhibit their translation, providing another layer of regulation. nih.gov

Environmental and Developmental Factors Influencing Production

The synthesis and accumulation of secondary metabolites like this compound are not static but are influenced by a variety of environmental and developmental factors. researchgate.netjuniperpublishers.com

Environmental Factors: Abiotic stresses such as light intensity, temperature, water availability, and soil composition can significantly impact the production of secondary metabolites. maxapress.comd-nb.info For instance, drought stress has been shown to increase the concentration of secondary metabolites in some plants. maxapress.com The plant hormone methyl jasmonate (MeJA) is a key signaling molecule involved in plant defense responses and has been shown to induce the expression of genes in the triterpenoid biosynthetic pathway, leading to increased accumulation of these compounds. acs.orgmdpi.com

Developmental Factors: The accumulation of triterpenoids can also vary depending on the developmental stage of the plant and the specific plant organ. nih.govresearchgate.net For example, saponin accumulation in the berries of Phytolacca dodecandra, a related species, is highest in the early stages of fruit growth. biorxiv.org In many plants, the highest concentrations of secondary metabolites are found in specific tissues, such as the roots or leaves, at particular times during the plant's life cycle. researchgate.netresearchgate.net Studies on Phytolacca acinosa have shown that the majority of its bioactive compounds, including triterpenoids, are isolated from the root. frontiersin.org

This compound is an oleanane-type triterpenoid identified in Phytolacca acinosa. frontiersin.org Like other triterpenoid saponins (B1172615), it is synthesized via the isoprenoid pathway. The production of such complex natural products in their native plants is often low, prompting the development of metabolic engineering strategies to enhance yields. While specific research on the metabolic engineering of this compound is not extensively documented, strategies can be proposed based on the well-established principles of triterpenoid saponin biosynthesis and successful engineering of related compounds in other species. researchgate.nettandfonline.comnih.gov

The general biosynthesis of triterpenoid saponins involves three main stages: the formation of the precursor 2,3-oxidosqualene from the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, the cyclization of 2,3-oxidosqualene into a specific triterpene skeleton by oxidosqualene cyclases (OSCs), and subsequent modifications of this skeleton by enzymes like cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). pnas.orgnih.govresearchgate.net For this compound, an oleanane-type triterpenoid, the backbone is likely derived from the cyclization of 2,3-oxidosqualene into β-amyrin. frontiersin.orgrsc.org

**5.3. Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers promising avenues for increasing the production of valuable triterpenoids like this compound, either by modifying the native plant itself or by transferring the biosynthetic pathway to a microbial host. These approaches aim to overcome the limitations of low yields from natural sources. researchgate.netacs.org

Direct genetic modification of Phytolacca acinosa represents one potential strategy for enhancing the production of this compound. This approach focuses on manipulating the expression of key genes within the plant's native biosynthetic pathway. Although specific examples of genetically engineering P. acinosa for saponin production are limited, established techniques in other medicinal plants provide a clear blueprint. nih.gov

Key strategies would involve:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes that encode for rate-limiting steps in the saponin biosynthesis pathway can significantly increase the flux towards the target compound. Transcriptome analysis of P. acinosa can help identify candidate genes, such as those for β-amyrin synthase (bAS), the enzyme that creates the oleanane (B1240867) skeleton, and specific CYP450s and UGTs responsible for the final structural modifications leading to this compound. nih.govmdpi.comresearchgate.net For instance, overexpressing squalene synthase or β-amyrin synthase genes has successfully increased total ginsenoside content in transgenic ginseng. nih.gov

Downregulation of Competing Pathways: The precursor 2,3-oxidosqualene is a critical branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid saponin biosynthesis). google.com Down-regulating the expression of genes in the competing sterol pathway, such as cycloartenol (B190886) synthase (CAS), could redirect the metabolic flux towards β-amyrin synthesis, thereby increasing the pool of precursors available for this compound production. nih.gov

Transcription Factor Engineering: The expression of biosynthetic genes is often coordinately regulated by transcription factors (TFs). Identifying and overexpressing specific TFs that positively regulate the triterpenoid saponin pathway in P. acinosa could simultaneously up-regulate multiple pathway genes, leading to a more substantial increase in production than single-gene overexpression. nih.gov

Reconstructing the this compound biosynthetic pathway in microbial hosts is a powerful alternative to plant-based production. nih.govacs.org Microorganisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli offer advantages such as rapid growth, scalable fermentation, and sophisticated genetic toolkits. tandfonline.com

Yeast-Based Production (Saccharomyces cerevisiae) Yeast is a particularly suitable host for producing triterpenoids because its endogenous mevalonate (MVA) pathway already produces the universal precursor 2,3-oxidosqualene for its own sterol (ergosterol) biosynthesis. researchgate.netfrontiersin.org

A hypothetical strategy for producing this compound in yeast would involve:

Chassis Strain Engineering: Begin with a yeast strain engineered for high-level production of 2,3-oxidosqualene. This is often achieved by upregulating key genes in the MVA pathway and downregulating or deleting genes in the competing ergosterol (B1671047) pathway. pnas.orgnih.gov

Introduction of Oxidosqualene Cyclase: Introduce the gene for β-amyrin synthase (bAS), the enzyme responsible for cyclizing 2,3-oxidosqualene to the oleanane skeleton, the core of this compound. The gene could be sourced from P. acinosa or another plant known to produce oleanane-type saponins. pnas.orgresearchgate.net

Introduction of Tailoring Enzymes: This is the most complex step, requiring the identification and co-expression of the specific CYP450 and UGT enzymes from P. acinosa that perform the precise hydroxylations, oxidations, and glycosylations to convert β-amyrin into this compound. pnas.orgnih.gov Since plant CYP450s require a cytochrome P450 reductase (CPR) partner for activity, a CPR, often from Arabidopsis thaliana or the host plant, must also be co-expressed. google.com

Bacterial-Based Production (Escherichia coli) E. coli is another popular host for metabolic engineering. However, producing plant triterpenoids in E. coli presents unique challenges. E. coli uses the MEP pathway for isoprenoid synthesis and lacks the endogenous MVA pathway found in yeast. tandfonline.com Furthermore, the expression of membrane-anchored eukaryotic enzymes like CYP450s can be inefficient in bacteria. mdpi.com Despite these hurdles, successful production of triterpenoid precursors has been demonstrated by introducing the entire MVA pathway into E. coli and co-expressing the necessary plant enzymes. tandfonline.com

Data Tables

Table 1: Key Enzyme Classes in Proposed this compound Biosynthesis This table outlines the major enzyme families required to construct this compound from its basic precursors, a process that would be targeted for metabolic engineering.

Enzyme ClassGeneral Function in Triterpenoid BiosynthesisSpecific Role in this compound Pathway (Proposed)
Oxidosqualene Cyclase (OSC) Catalyzes the cyclization of 2,3-oxidosqualene to form diverse multicyclic triterpene skeletons. This is the first committed and diversifying step. researchgate.netA β-amyrin synthase (bAS) would cyclize 2,3-oxidosqualene to form the β-amyrin (oleanane-type) backbone. frontiersin.org
Cytochrome P450 Monooxygenase (CYP450) A large family of enzymes that catalyze regio- and stereo-specific oxidative modifications (e.g., hydroxylation, oxidation) of the triterpene backbone. pnas.orgfrontiersin.orgOne or more specific CYP450s would be required to add hydroxyl groups and perform other oxidations on the β-amyrin skeleton to create the final aglycone.
UDP-Glycosyltransferase (UGT) Transfers sugar moieties from an activated sugar donor (like UDP-glucose) to the triterpenoid aglycone, increasing solubility and altering biological activity. nih.govfrontiersin.orgAlthough this compound itself is an aglycone (sapogenin), UGTs are critical for producing the related saponin glycosides found in Phytolacca.

**Table 2: Examples of Triterpenoid Precursor Production in Engineered *Saccharomyces cerevisiae*** This table presents research findings on the production of key triterpenoid precursors in engineered yeast, demonstrating the feasibility of using this host for producing the building blocks of this compound.

ProductEngineering StrategyHost OrganismTiter (mg/L)Reference
β-Amyrin Expression of β-amyrin synthase from Glycyrrhiza glabra in an engineered yeast strain.S. cerevisiae36.2 pnas.orgugent.be
Lupeol (B1675499) Expression of lupeol synthase in an engineered yeast strain.S. cerevisiae46.3 researchgate.netugent.be
Ginsenoside CK Overexpression of transcription factor Rap1 in a CK-producing strain.S. cerevisiae4.5-fold increase nih.gov

Chemical Synthesis and Analog Design of Acinospesigenin C

Total Synthesis Approaches for Complex Triterpenoids

The total synthesis of a molecule as complex as Acinospesigenin C, for which a complete synthesis has not yet been reported, requires a robust and well-designed strategy. The general approach to synthesizing complex triterpenoids often involves the construction of a polycyclic core followed by late-stage functionalization.

A retrosynthetic analysis of this compound would logically begin with the disconnection of its functional groups to simplify the target structure to its core oleanane (B1240867) skeleton. The key functional groups of this compound include hydroxyl groups at the C-2, C-3, and C-11 positions, a double bond at C-12, a formyl group at C-23, a methoxycarbonyl group at C-30, and a carboxylic acid at C-28. nih.gov

The primary strategic disconnections would likely involve:

Late-stage oxidation: The hydroxyl groups at C-2, C-3, and C-11, as well as the formyl group at C-23, could be introduced in the later stages of the synthesis from a less-functionalized oleanane precursor. This approach allows for the secure construction of the carbon skeleton first.

Ring-closing reactions: The pentacyclic oleanane framework can be envisioned as being assembled through a series of ring-closing reactions, such as intramolecular aldol (B89426) condensations, Diels-Alder reactions, or radical cyclizations, to form the individual rings.

Convergent strategies: A convergent approach might involve the synthesis of two or more complex fragments that are then coupled together. For instance, an AB-ring system could be synthesized separately from a DE-ring system, followed by their unification to complete the pentacyclic core.

A plausible retrosynthetic pathway could start from the target molecule, this compound, and proceed backward by removing or simplifying the functional groups to arrive at a key intermediate, such as a functionalized β-amyrin derivative. mdpi.com This intermediate would then be further disconnected into simpler, more readily available starting materials.

The stereocontrolled synthesis of the multiple chiral centers in this compound is a major hurdle. The development and application of stereoselective transformations are therefore critical.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions would be essential. For example, asymmetric aldol reactions or Michael additions could be employed to set the stereocenters in the A-ring.

Substrate-Controlled Reactions: The inherent stereochemistry of a cyclic intermediate can be used to direct the stereochemical outcome of subsequent reactions. For instance, the delivery of a reagent to one face of a ring system may be sterically hindered, leading to a highly selective transformation on the opposite face.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials from nature, such as sugars or amino acids, to provide a scaffold with pre-existing stereocenters, from which the target molecule is then elaborated.

The introduction of the hydroxyl groups at C-2, C-3, and C-11 with the correct stereochemistry would require highly specific oxidation methods. For example, directed hydroxylations using reagents like selenium dioxide or osmium tetroxide, potentially guided by a nearby functional group, could be employed. researchgate.net The formation of the C-12 double bond could be achieved through various elimination reactions, with the regioselectivity controlled by the choice of leaving group and reaction conditions.

Semisynthesis of this compound Derivatives

Given the significant challenges of total synthesis, a more practical approach for obtaining derivatives of this compound for research purposes is through semisynthesis, starting from more abundant, structurally related natural products. researchgate.net

Oleanolic acid is a readily available and structurally similar oleanane-type triterpenoid (B12794562) that serves as an excellent starting material for the semisynthesis of this compound derivatives. plos.orgnih.gov The chemical modifications would focus on introducing the desired functional groups onto the oleanolic acid scaffold.

Key transformations could include:

Hydroxylation: The introduction of hydroxyl groups at C-2, C-3, and C-11 can be achieved through various oxidation reactions. For instance, allylic oxidation could introduce a hydroxyl group at C-11, while dihydroxylation of a C-2, C-3 double bond (which could be introduced from the C-3 ketone of an oleanolic acid derivative) could yield the desired diol. mdpi.com

Modification of the Carboxylic Acid: The C-28 carboxylic acid of oleanolic acid can be esterified or converted to other functional groups to explore structure-activity relationships. rsc.org

Functionalization of the A-ring: The A-ring of oleanolic acid can be modified to introduce the formyl group at C-23. This might involve a series of oxidation and reduction steps starting from the C-3 hydroxyl group.

Structure-guided derivatization involves using the known three-dimensional structure of a biological target to design and synthesize derivatives with improved activity or other desirable properties. While the specific biological targets of this compound are not yet fully elucidated, this approach can be applied in a more general sense to explore the chemical space around the natural product.

By systematically modifying different parts of the this compound molecule, researchers can probe the importance of each functional group for its biological activity. For example, esterification or etherification of the hydroxyl groups, reduction or oxidation of the formyl group, and modification of the methoxycarbonyl group can provide valuable information about the structure-activity relationship (SAR). rsc.org

Rational Design and Synthesis of this compound Analogues

The rational design of analogues aims to create novel molecules with enhanced biological activity, improved pharmacokinetic properties, or reduced toxicity compared to the parent compound. This process often involves computational modeling and a deep understanding of the SAR of related compounds.

The design of this compound analogues could focus on several strategies:

Simplification of the a-ring: The highly functionalized A-ring could be simplified to improve synthetic accessibility while potentially retaining biological activity.

Modification of the e-ring: The substituents on the E-ring, including the C-30 methoxycarbonyl group, could be varied to explore their impact on activity.

Introduction of Novel Functional Groups: The introduction of new functional groups, such as fluorine atoms or nitrogen-containing heterocycles, could lead to analogues with unique biological profiles. mdpi.com

The synthesis of these rationally designed analogues would likely follow semisynthetic routes from oleanolic acid or other suitable precursors, employing the chemical transformations described in the previous sections.

Systematic Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

The fundamental goal of Structure-Activity Relationship (SAR) studies is to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric elements and guide the design of more potent and selective compounds.

Initial studies have indicated that this compound possesses antiedemic (anti-inflammatory) activity. nih.govacs.org A systematic SAR campaign would therefore likely focus on enhancing this property. Key areas of the this compound scaffold that would be targeted for modification include:

The Carboxylic Acid Group: This functional group is a prime candidate for modification. It could be converted to a variety of esters, amides, or other bioisosteres to explore the impact on polarity, cell permeability, and target binding.

The Hydroxyl Groups: The molecule possesses multiple hydroxyl groups. These can be selectively protected, acylated, or alkylated to probe their importance in hydrogen bonding interactions with biological targets.

The Olefinic Double Bond: The double bond within the triterpenoid core could be hydrogenated, epoxidized, or subjected to other addition reactions to investigate the role of planarity and electronic properties in that region of the molecule.

The Aldehyde and Methoxycarbonyl Groups: These functionalities on the oleanane scaffold of this compound offer further opportunities for chemical derivatization to explore their contribution to the observed bioactivity.

The biological data obtained from these analogs would be compiled to build a comprehensive SAR model. This would typically be presented in a data table format, correlating the structural modification with a quantitative measure of biological activity, such as the half-maximal inhibitory concentration (IC₅₀) in an in vitro assay.

Hypothetical SAR Data for this compound Analogs:

CompoundModificationTarget/AssayIC₅₀ (µM)
This compoundParent CompoundCyclooxygenase-2 (COX-2)15.2
Analog 1Methyl ester of carboxylic acidCyclooxygenase-2 (COX-2)10.5
Analog 2Amide with glycine (B1666218) methyl esterCyclooxygenase-2 (COX-2)8.3
Analog 3Acetylation of all hydroxyl groupsCyclooxygenase-2 (COX-2)> 50
Analog 4Hydrogenation of the double bondCyclooxygenase-2 (COX-2)25.8

This table is a hypothetical representation of potential SAR data and is not based on published experimental results.

Exploration of Novel Triterpenoid Scaffolds Based on this compound

Beyond simple derivatization, the core triterpenoid scaffold of this compound can serve as a template for the design and synthesis of entirely new molecular architectures. This approach, often referred to as scaffold hopping, aims to identify novel chemical classes that may possess improved pharmacological properties, such as enhanced potency, better metabolic stability, or a different mode of action.

Strategies for exploring novel scaffolds from this compound could include:

Ring Modification: Chemical reactions could be employed to contract, expand, or cleave the rings of the triterpenoid nucleus, leading to novel polycyclic systems.

Introduction of Heterocycles: The existing functional groups could be used as handles to introduce nitrogen-, sulfur-, or oxygen-containing rings, significantly diversifying the chemical space.

Fragmentation and Recombination: Key structural motifs of this compound could be identified and then combined with other chemical fragments to create hybrid molecules with potentially new biological activities.

The synthesis of these novel scaffolds would be a significant undertaking, often requiring multi-step reaction sequences. Each new scaffold would then be subjected to biological evaluation to determine if it retains or possesses new, valuable bioactivities.

Table of Potential Novel Triterpenoid Scaffolds:

Scaffold NameStructural DescriptionPotential Therapeutic Area
Aza-AcinospesigeninA-ring modified to contain a nitrogen atomAnti-inflammatory, Anticancer
Seco-B-AcinospesigeninCleavage of the B-ringAntiviral, Immunomodulatory
Fused-pyrazolo-AcinospesigeninPyrazole ring fused to the A-ringKinase inhibition, Anticancer

This table presents hypothetical novel scaffolds that could be designed based on the this compound structure.

Analytical Methodologies for Detection, Quantification, and Metabolite Profiling of Acinospesigenin C

Advanced Chromatographic-Mass Spectrometric Techniques

Modern analytical chemistry offers powerful tools for the detailed characterization of natural products like Acinospesigenin C. High-performance liquid chromatography coupled with mass spectrometry stands out as a primary method for its analysis.

HPLC-ESI-QTOF-MS/MS for Comprehensive Profiling

High-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS/MS) is a powerful technique for the comprehensive analysis of triterpene saponins (B1172615), including this compound, in plant extracts. frontiersin.org This method allows for the rapid characterization of complex mixtures by providing high-resolution mass data and fragmentation patterns, which are essential for structural elucidation. frontiersin.orgnih.gov The coupling of HPLC with ESI-QTOF-MS provides high mass accuracy and true isotopic patterns, making it a valuable tool for studying phenolic and other secondary metabolites in plant matrices. nih.govresearchgate.net

The general workflow involves separating the chemical constituents of an extract using an HPLC system, often with a C18 reversed-phase column and a gradient mobile phase. mdpi.comnih.gov The separated compounds are then introduced into the mass spectrometer through an electrospray ionization (ESI) source, which generates charged molecules. libretexts.org The QTOF analyzer then provides accurate mass measurements of the parent ions and their fragment ions (MS/MS), which aids in the tentative identification of known and novel compounds by comparing the data with existing literature and databases. mdpi.comnih.gov Studies have successfully used this technique to identify various triterpenoids and other phytochemicals in plant extracts like those from Phytolacca acinosa, from which this compound was first isolated. frontiersin.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. lifesciencesite.com The applicability of GC-MS to this compound itself is limited due to the compound's high molecular weight and low volatility. Triterpenoids like this compound are generally non-volatile and would require derivatization to increase their volatility for GC-MS analysis. However, GC-MS is highly relevant for profiling the volatile metabolome of the plant source of this compound, such as Acinos or Phytolacca species. lifesciencesite.comresearchgate.net This analysis can provide a broader chemical context of the plant, identifying volatile terpenes, fatty acids, and other small molecules that may be present alongside this compound. frontiersin.org The process involves extracting the volatile compounds, separating them on a GC column, and identifying them based on their mass spectra by comparison with libraries like NIST. lifesciencesite.com

Spectrophotometric and Fluorometric Assays for Quantification

While chromatographic methods provide detailed qualitative and quantitative information, spectrophotometric and fluorometric assays can offer simpler and more rapid quantification of total compound classes, though they are generally not specific for a single compound like this compound.

Spectrophotometric methods are often used to determine the total content of broader classes of compounds like phenolics, flavonoids, or saponins in a plant extract. scholarsresearchlibrary.compakbs.org For instance, the quantification of total ascorbic acid has been demonstrated using UV-Visible spectrophotometry by measuring absorbance at a specific wavelength. bepls.comresearchgate.netajprd.com A similar principle could theoretically be applied to a class of compounds that includes this compound, provided a suitable chromophore and standard are available. However, the specificity for this compound would be very low.

Fluorometric assays, which measure fluorescence, can offer higher sensitivity than spectrophotometry for certain compounds. The applicability to this compound would depend on whether the molecule itself is fluorescent or can be derivatized with a fluorescent tag. While specific fluorometric assays for this compound are not documented in the provided search results, such methods are used for other complex molecules.

Development of Targeted Bioanalytical Assays for Biological Samples

The development of targeted bioanalytical assays is crucial for studying the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of a compound in biological samples like plasma, urine, or tissue. firalismolecularprecision.comnih.gov These assays need to be highly sensitive and selective to quantify the analyte in a complex biological matrix. firalismolecularprecision.com

For a compound like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and powerful platform for developing such targeted assays. wuxiapptec.comwikipedia.org This technique offers the high sensitivity and specificity required to measure low concentrations of the drug and its metabolites. wuxiapptec.com The development process involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters for the specific analyte and matrix. nih.govwikipedia.org

Other bioanalytical platforms that could potentially be adapted include enzyme-linked immunosorbent assays (ELISA), which are ligand-binding assays typically used for large molecules but can be developed for small molecules as well. wuxiapptec.comwikipedia.org However, this would require the generation of specific antibodies against this compound.

Metabolite Profiling in Plant Extracts for this compound Content

Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, such as a plant extract. nih.govresearchgate.net This approach is essential for determining the content of this compound within the broader chemical profile of its plant source.

Untargeted metabolomics, often employing high-resolution mass spectrometry techniques like UHPLC-Q-Orbitrap HRMS or HPLC-ESI-QTOF-MS, is used to obtain a comprehensive overview of all detectable metabolites in an extract. nih.govresearchgate.net This allows for the identification of a wide range of compounds, including triterpenoids like this compound, flavonoids, phenolic acids, and others. researchgate.netmdpi.com The data can reveal variations in metabolite composition based on factors like plant part, age, or environmental conditions. frontiersin.orgresearchgate.net

A targeted approach can then be used for the precise quantification of this compound. This involves using a validated analytical method, typically LC-MS/MS, with a reference standard for this compound to build a calibration curve and accurately determine its concentration in the extract.

Future Research Directions and Translational Perspectives for Acinospesigenin C

Comprehensive Elucidation of Pharmacological Mechanisms and Specific Molecular Targets

The foundational research on Acinospesigenin C identified its anti-edemic activity, a general indicator of anti-inflammatory effects. This activity was suggested to arise from the inhibition of serotonin (B10506), histamine, and cyclooxygenase (COX) enzymes. However, this initial finding was attributed to a group of related compounds (Acinospesigenin A, B, and C) and requires more specific validation for this compound itself. The foremost research priority is to move beyond this general observation to a precise understanding of its pharmacological mechanism.

Future research must focus on identifying the specific molecular targets through which this compound exerts its effects. Modern target identification strategies, including chemical biology approaches, affinity chromatography, and proteomics-based methods, are essential to pinpoint direct binding partners within the cell. nih.govnih.gov Given that many oleanane (B1240867) triterpenoids are known to modulate key inflammatory pathways, investigations should explore the interaction of this compound with targets such as nuclear factor-kappa B (NF-κB) and various protein kinases, which are critical regulators of the inflammatory response. acs.orgnih.gov Elucidating these specific targets is crucial for understanding its therapeutic potential and for predicting potential side effects. nih.gov

Expanding the Scope of Biological Activities through High-Throughput Screening

While this compound is known for its anti-inflammatory potential, its full range of biological activities remains unknown. High-Throughput Screening (HTS) offers a powerful, unbiased approach to rapidly assess the compound against a vast array of biological targets and cellular models. drugtargetreview.commdpi.com This strategy can uncover novel therapeutic applications that are not immediately obvious from its structure or initial activity profile.

An HTS campaign would involve screening this compound against large libraries of enzymes, receptors, and ion channels. drugtargetreview.com Furthermore, cell-based HTS assays can reveal effects on complex cellular processes such as cell proliferation, apoptosis, and immune cell activation. mdpi.com Such a broad screening approach could identify unexpected activities, for instance, in oncology, neurodegenerative diseases, or metabolic disorders, thereby significantly expanding the potential therapeutic value of this natural product. The discovery of new activities is often the first step toward repurposing a compound for new medical applications. drugtargetreview.com

Application of Chemoinformatics and Computational Chemistry for Drug Design

Chemoinformatics and computational chemistry are indispensable tools for accelerating natural product-based drug discovery by providing predictive insights into a compound's behavior and potential for optimization. nih.govnih.govneuroquantology.com For this compound, these in silico methods can guide research efficiently, saving significant time and resources.

Key computational approaches include molecular docking, which can predict how this compound binds to potential protein targets, helping to validate findings from mechanistic studies. openmedicinalchemistryjournal.comacs.org Quantitative Structure-Activity Relationship (QSAR) studies could be employed to guide the design of new derivatives with improved potency or selectivity. frontiersin.org Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, which is a critical step in evaluating its drug-likeness and potential for clinical development. nih.gov This computational profiling allows for the early identification of potential liabilities and informs the rational design of second-generation analogs with superior pharmaceutical properties. nih.gov

Table 2: Potential Computational Approaches for this compound Research
Computational MethodObjective and Application
Molecular DockingPredict and visualize the binding interactions of this compound with specific protein targets (e.g., COX, NF-κB) to hypothesize its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR)Develop models that correlate structural features of this compound derivatives with their biological activity to guide the synthesis of more potent compounds. frontiersin.org
ADMET PredictionAssess drug-like properties, including oral bioavailability, metabolic stability, and potential toxicity, to identify developmental challenges early. nih.gov
Virtual ScreeningScreen large databases of protein structures to identify new potential targets for this compound, suggesting novel therapeutic applications. openmedicinalchemistryjournal.com

Development of Sustainable Production Methods for this compound

Currently, this compound is sourced directly from Phytolacca acinosa. This reliance on plant extraction presents significant challenges for large-scale production, including low yields, batch-to-batch variability, and ecological concerns. nih.govoup.com To enable robust preclinical and potential clinical studies, the development of sustainable and scalable production methods is imperative.

Several avenues should be explored. While the total chemical synthesis of a complex triterpenoid (B12794562) is often challenging and costly, it could provide access to novel analogs. oup.com A more viable near-term strategy may be semi-synthesis, using more abundant plant-derived triterpenoids like oleanolic acid as a starting material for chemical modification. nih.govmdpi.com Looking forward, biotechnological production represents the most promising and sustainable approach. nih.gov This involves metabolic engineering of microorganisms, such as Saccharomyces cerevisiae (yeast), or the use of plant cell cultures to produce this compound through fermentation. rsc.orgbibliotekanauki.plresearchgate.net Establishing a reliable biosynthetic production platform would ensure a consistent and scalable supply for future drug development.

Table 3: Comparison of Potential Production Methods for this compound
Production MethodAdvantagesChallenges
Plant ExtractionCurrently the only established source.Low yield, not scalable, ecological impact, variability. nih.gov
Total Chemical SynthesisAccess to unnatural analogs, high purity.Complex, lengthy, high cost, low overall yield. oup.com
Semi-SynthesisMore feasible than total synthesis; uses abundant starting materials. nih.govDependent on the supply of precursor molecules.
Biotechnological Production (Metabolic Engineering)Sustainable, scalable, consistent quality, potential for high yields. rsc.orgresearchgate.netRequires significant R&D to establish engineered host and optimize pathways.

Collaborative Research for Integrative Understanding

The journey of a natural product from discovery to clinical application is inherently complex and requires a deeply integrated, interdisciplinary approach. actascientific.comnih.gov Advancing the study of this compound is not a task for a single discipline; it necessitates a collaborative effort among experts from various fields.

This collaborative network should include:

Natural Product Chemists to optimize isolation and perform structural elucidation of new analogs.

Pharmacologists and Cell Biologists to design and execute robust bioassays, HTS campaigns, and in-depth mechanistic studies.

Computational Chemists to perform in silico modeling, predict properties, and guide drug design efforts. osu.edu

Synthetic Chemists to develop scalable synthetic or semi-synthetic routes and create novel derivatives for structure-activity relationship studies.

Bioengineers to engineer and optimize microbial or cell-based systems for sustainable production.

Such a synergistic research model ensures that challenges in one area can be addressed by expertise in another, fostering innovation and accelerating the translational path of this compound toward becoming a valuable therapeutic agent. nih.gov

Q & A

Q. Advanced Research Focus

  • In silico: Use molecular docking (AutoDock Vina, Schrödinger) to predict target binding, followed by molecular dynamics simulations (GROMACS) to assess stability .
  • In vitro: Combine kinase profiling, RNA-seq for pathway analysis, and CRISPR-Cas9 knockouts to validate targets . Ensure dose-response curves are included to establish potency .

How should researchers design toxicity studies for this compound to meet regulatory standards?

Q. Basic Research Focus

  • Follow OECD guidelines: Acute toxicity (OECD 423), genotoxicity (Ames test), and 28-day repeated dose studies.
  • Use in vitro models (e.g., HepG2 cells for hepatotoxicity) before progressing to in vivo models (rodents). Include histopathology and serum biomarkers (ALT, AST) .

What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Employ late-stage functionalization (LSF) to introduce diverse substituents while preserving the core scaffold.
  • Use high-throughput screening (HTS) to assess bioactivity, coupled with QSAR modeling to prioritize synthetic targets . Document stereochemical outcomes via chiral HPLC or X-ray crystallography .

How can bioavailability challenges of this compound be addressed in preclinical development?

Q. Advanced Research Focus

  • Formulation: Test nanoemulsions or liposomes to enhance solubility.
  • PK/PD studies: Use LC-MS/MS for plasma pharmacokinetics in rodent models, correlating exposure with efficacy endpoints.
  • Consider prodrug strategies (e.g., esterification) to improve membrane permeability .

What analytical techniques are critical for validating the purity and structural identity of this compound in peer-reviewed studies?

Q. Basic Research Focus

  • Purity: HPLC-DAD/ELSD (>95% purity threshold), residual solvent analysis (GC-MS).
  • Identity: HRMS (Δ < 5 ppm), ¹³C NMR DEPT, and 2D NMR (HSQC, HMBC). Cross-validate with literature data .

How should researchers design experiments to investigate synergistic effects of this compound with existing therapeutics?

Q. Advanced Research Focus

  • Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy/antagonism.
  • Test in 3D co-culture models mimicking tumor microenvironments. Include single-agent controls and dose matrices .

What ethical and compliance considerations apply to in vivo studies involving this compound?

Q. Basic Research Focus

  • Obtain IACUC approval for animal protocols (e.g., ARRIVE guidelines).
  • For human cell lines, verify ethical sourcing (e.g., ATCC compliance) and include informed consent statements if using primary samples .

How can cross-disciplinary approaches enhance the study of this compound’s biological targets?

Q. Advanced Research Focus

  • Integrate proteomics (TMT labeling) and metabolomics (LC-HRMS) to map interaction networks.
  • Collaborate with computational biologists for pathway enrichment analysis (e.g., KEGG, Reactome) .

What strategies ensure long-term stability of this compound in experimental formulations?

Q. Basic Research Focus

  • Conduct accelerated stability studies (ICH Q1A guidelines) under varied pH, temperature, and humidity.
  • Use stability-indicating HPLC methods and monitor degradation products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.